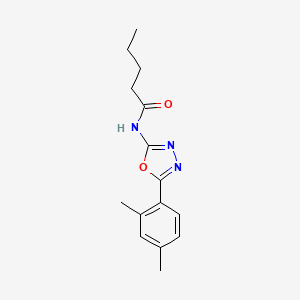
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-Dimethylphenyl)formamide” is a compound that has a molecular weight of 149.19 and its linear formula is (CH3)2C6H3NHCHO . Another similar compound is “N-(5-Amino-2,4-dimethylphenyl)benzamide” with a molecular formula of C15H16N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-Dimethylphenyl)formamide” include a melting point of 114-118°C (lit.) . Another similar compound, “Formamide,N-(2,4-dimethylphenyl)-”, has a molecular weight of 149.19000, a density of 1.075 g/cm3, a boiling point of 309.8ºC at 760 mmHg, and a flash point of 179ºC .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
This compound is a part of the oxadiazole class, which is known for its potential in drug development due to the oxadiazole ring’s bioactive properties . It can serve as a core structure for creating new pharmaceuticals with possible applications in treating various diseases.
Antimicrobial Agents
Oxadiazole derivatives have been studied for their antimicrobial properties. The specific structure of “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide” could be explored for developing new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Anti-Inflammatory Applications
Compounds with an oxadiazole moiety have shown anti-inflammatory activity. Research could focus on synthesizing derivatives of this compound to evaluate their efficacy in reducing inflammation and treating related conditions .
Anticancer Research
The oxadiazole ring is present in some compounds with anticancer activity. This compound could be used as a starting point for synthesizing novel anticancer agents, potentially leading to treatments that are more effective or have fewer side effects .
Agricultural Chemicals
Oxadiazole derivatives are also used in the synthesis of herbicides, fungicides, and insecticides. The compound could be investigated for its utility in creating safer and more environmentally friendly agricultural chemicals .
Material Science
The unique properties of oxadiazole compounds make them suitable for applications in material science, such as in the development of organic semiconductors, which are used in electronic devices .
Neurological Disorder Treatment
Research into oxadiazole derivatives has indicated potential applications in treating neurological disorders. This compound could be a candidate for developing drugs that target neurodegenerative diseases or cognitive disorders .
Enzyme Inhibition
Some oxadiazole derivatives act as enzyme inhibitors, which can be useful in treating diseases where enzyme regulation is disrupted. Further research could explore this compound’s ability to inhibit specific enzymes related to disease processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJYLQXLQNQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
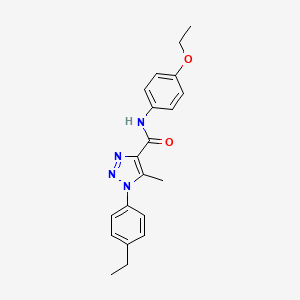
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
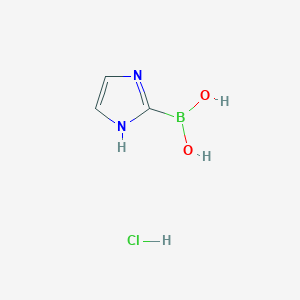
![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
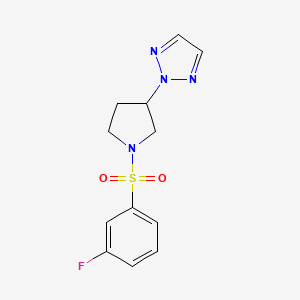
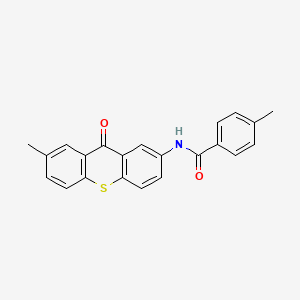
![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)